molecular formula C18H25N3O2 B3009103 2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415502-82-6

2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B3009103
CAS RN: 2415502-82-6
M. Wt: 315.417
InChI Key: PVEIZEZWJTUIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Characterization

  • Three-component Synthesis

    A study described the synthesis of a novel pyridine derivative, which was achieved using a three-component reaction at room temperature. This process involved malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials, resulting in a yield of 40% (Wu Feng, 2011).

  • Spectral and Structural Analysis

    Another study focused on the synthesis of various pyridine derivatives, including one similar to the chemical . These compounds were characterized using IR, electronic spectroscopy, and X-ray diffraction, providing insights into their structural and optical properties (M. Cetina et al., 2010).

Biological Activity

  • Antibacterial Activity

    Research on derivatives of 4-pyrrolidin-3-cyanopyridine, a compound structurally related to the chemical , indicated significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentration values for these derivatives ranged from 6.2 to 100 µg/mL, highlighting their potential as antibacterial agents (A. Bogdanowicz et al., 2013).

  • Synthesis of Novel Derivatives for Microbial Screening

    Another study reported the synthesis of novel derivatives of a pyridine-3-carbonitrile compound. These derivatives were evaluated for their antibacterial and antifungal activities, showing notable action against tested microbes (K. Goswami et al., 2022).

Miscellaneous Applications

  • Quantum Chemical Analysis

    A study explored the synthesis of azafluorene derivatives, closely related to the compound , for their potential as inhibitors of SARS CoV-2 RdRp. The study involved quantum chemical modeling and molecular docking analysis, providing insights into their interaction with viral proteins (M. Venkateshan et al., 2020).

  • Optoelectronic Device Applications

    Pyrazolo[4,3-b] pyridine derivatives, which share structural similarities with the target compound, were studied for their suitability in optoelectronic devices. The study included the synthesis, characterization, and device performance analysis of these compounds (E. El-Menyawy et al., 2019).

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

2-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-12-16-4-7-20-18(11-16)23-14-15-5-8-21(9-6-15)13-17-3-1-2-10-22-17/h4,7,11,15,17H,1-3,5-6,8-10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEIZEZWJTUIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.